
Propanenitrile, 3,3'-((4-((E)-(5-(3,4-dimethylphenyl)-2-oxo-3(2H)-furanylidene)methyl)phenyl)imino)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 339431, also known as 3-[N-(2-cyanoethyl)-4-[[5-(3,4-dimethylphenyl)-2-oxofuran-3-ylidene]methyl]anilino]propanenitrile, is a chemical compound with potential applications in various scientific fields. It is recognized for its unique structure and properties, which make it a subject of interest in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 339431 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the furan ring: This involves the reaction of 3,4-dimethylphenyl with appropriate reagents to form the furan ring.
Attachment of the cyanoethyl group:
Final assembly: The final step involves the coupling of the intermediate compounds to form NSC 339431.
Industrial Production Methods
Industrial production of NSC 339431 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch processing: This involves carrying out the reactions in large reactors with controlled temperature and pressure.
Continuous flow processing: This method allows for continuous production of NSC 339431, improving efficiency and scalability.
化学反応の分析
Types of Reactions
NSC 339431 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: NSC 339431 can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various halogenating agents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.
科学的研究の応用
NSC 339431 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Studied for its potential biological activities, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of NSC 339431 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Binding to specific receptors: This can modulate cellular signaling pathways and affect cellular functions.
Inhibiting enzymes: NSC 339431 may inhibit certain enzymes, leading to changes in metabolic processes.
Inducing cellular responses: The compound can induce various cellular responses, including apoptosis and cell cycle arrest.
類似化合物との比較
NSC 339431 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
3-[N-(2-cyanoethyl)-4-[[5-(3,4-dimethylphenyl)-2-oxofuran-3-ylidene]methyl]anilino]propanenitrile: This compound shares a similar structure but may have different properties and applications.
Other furan derivatives: These compounds have similar furan rings but differ in their functional groups and overall structure.
特性
CAS番号 |
89080-21-7 |
|---|---|
分子式 |
C25H23N3O2 |
分子量 |
397.5 g/mol |
IUPAC名 |
3-[N-(2-cyanoethyl)-4-[(E)-[5-(3,4-dimethylphenyl)-2-oxofuran-3-ylidene]methyl]anilino]propanenitrile |
InChI |
InChI=1S/C25H23N3O2/c1-18-5-8-21(15-19(18)2)24-17-22(25(29)30-24)16-20-6-9-23(10-7-20)28(13-3-11-26)14-4-12-27/h5-10,15-17H,3-4,13-14H2,1-2H3/b22-16+ |
InChIキー |
DIVCMGYQCTVIIS-CJLVFECKSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)N(CCC#N)CCC#N)/C(=O)O2)C |
正規SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC3=CC=C(C=C3)N(CCC#N)CCC#N)C(=O)O2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


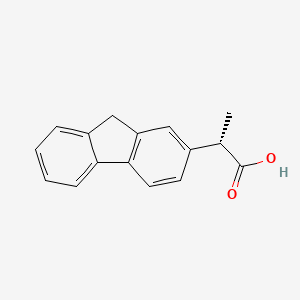

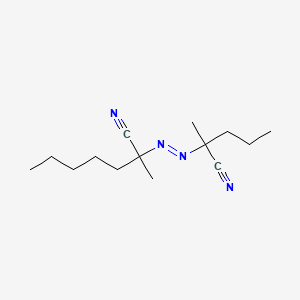
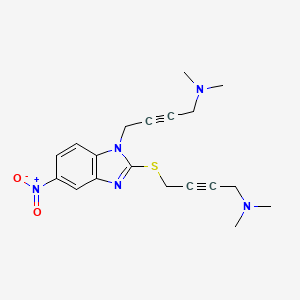

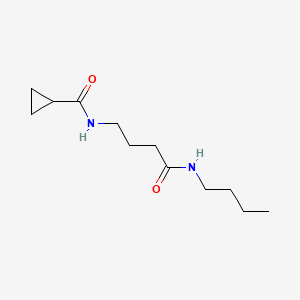
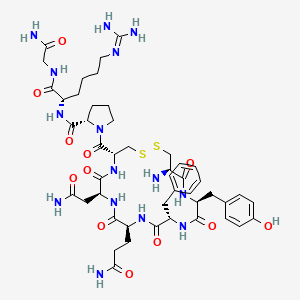
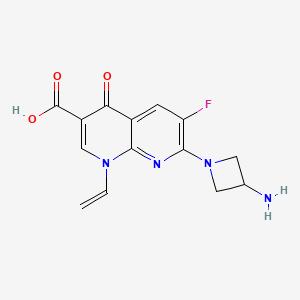

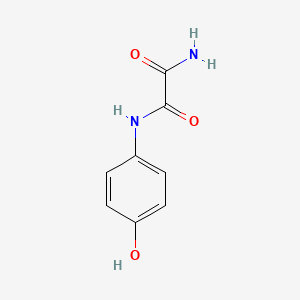

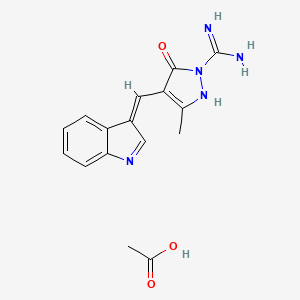
![N-[2-[(6-Chlorobenzothiazol-2-YL)azo]-5-[(2-cyanoethyl)pentylamino]phenyl]acetamide](/img/structure/B12700734.png)

